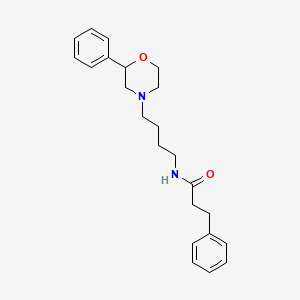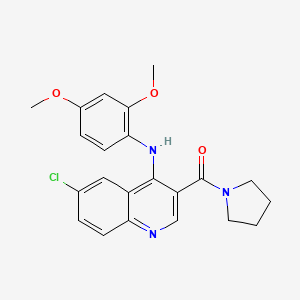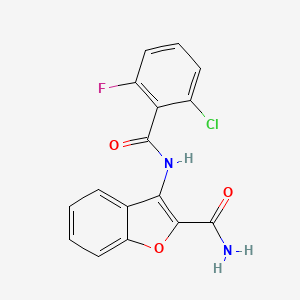
3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide, a hypolipemic compound, was achieved through the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the desired amide . Similarly, the synthesis of N-phenyl-3-(phenylsulfonyl)propanamide dianions was performed using butyllithium, which upon treatment with aldehydes and ketones, yielded stable γ-hydroxy amides . These methods demonstrate the versatility in synthesizing amide derivatives through various reagents and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using different spectroscopic techniques. For example, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by linear-polarized IR-spectroscopy and supported by quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments . This level of structural detail is crucial for understanding the molecular interactions and properties of such compounds.
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from the synthesis of functionalized cyclopropanes from N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which involved the generation of a new dianion that could react with various electrophiles to give cyclopropanes with high stereoselectivity . This indicates that the amide group in such compounds can be a versatile handle for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the presence of a phenylsulfonyl group in N-phenyl-3-(phenylsulfonyl)propanamide derivatives affects their reactivity towards aldehydes and ketones . The optically active furanones derived from these reactions suggest that the stereochemistry of the amide group can influence the physical properties of the synthesized compounds . Additionally, the hybrid molecule synthesized from amphetamine and flurbiprofen was characterized by various spectroscopic techniques, indicating the importance of thorough analysis in determining the properties of such compounds .
Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges and innovations in separating and purifying chemicals of interest from fermentation broths. This area is crucial for the economical production of chemicals, including potential applications of "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide" if it were to be produced biologically. The study discusses the various methods explored for recovery and purification, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Environmental and Health Impacts of ChemicalsAnother aspect of relevance is the environmental and health impacts of certain chemicals, exemplified by studies on phthalates. Phthalates, used in a wide array of products, have been investigated for their potential health effects, including risks of allergic diseases and developmental impacts (Braun, Sathyanarayana, & Hauser, 2013). This line of research might be indirectly relevant when considering the safety and environmental impact of "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide."
Neuroprotective Potential of Compounds
The neuroprotective potential of compounds, such as 3-N-Butylphthalide derived from celery seeds, offers a glimpse into the therapeutic applications of chemical compounds in neurology. These compounds have shown benefits in treating ischemic stroke and degenerative diseases by targeting multiple mechanisms, including oxidative stress and inflammation (Abdoulaye & Guo, 2016). This example underscores the potential for "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide" to have applications in treating neurological conditions if similar properties can be identified.
Eigenschaften
IUPAC Name |
3-phenyl-N-[4-(2-phenylmorpholin-4-yl)butyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-23(14-13-20-9-3-1-4-10-20)24-15-7-8-16-25-17-18-27-22(19-25)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUIRHSMEPTQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)


![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)


![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)